molecular formula C9H7F2IO2 B14912929 Methyl 2,5-difluoro-3-iodo-6-methylbenzoate

Methyl 2,5-difluoro-3-iodo-6-methylbenzoate

Cat. No.: B14912929
M. Wt: 312.05 g/mol
InChI Key: BWZSEQPOJGECNF-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-3-iodo-6-methylbenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with fluorine (positions 2 and 5), iodine (position 3), and a methyl group (position 6). The iodine atom, in particular, offers opportunities for further functionalization via cross-coupling reactions, while fluorine substituents enhance metabolic stability and lipophilicity.

Properties

Molecular Formula

C9H7F2IO2

Molecular Weight

312.05 g/mol

IUPAC Name

methyl 2,5-difluoro-3-iodo-6-methylbenzoate

InChI

InChI=1S/C9H7F2IO2/c1-4-5(10)3-6(12)8(11)7(4)9(13)14-2/h3H,1-2H3

InChI Key

BWZSEQPOJGECNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)I)F)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate typically involves multi-step organic reactions. One common method is the iodination of methyl 2,5-difluoro-6-methylbenzoate using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) acetate to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2,5-difluoro-3-iodo-6-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2,5-difluoro-3-iodo-6-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecular structures through coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to other methyl esters, halogenated aromatics, and bioactive molecules. Below is a detailed analysis:

Halogenated Benzoate Esters

Methyl Salicylate ():

  • Structure : A simple benzoate ester with a hydroxyl group at position 2 and a methoxy group at position 3.
  • Properties : Lower molecular weight (152.15 g/mol) and higher volatility compared to the target compound. Methyl salicylate is widely used as a flavoring agent and topical analgesic due to its polar hydroxyl group, which enhances water solubility. In contrast, the fluorine and iodine substituents in Methyl 2,5-difluoro-3-iodo-6-methylbenzoate increase its hydrophobicity (predicted logP ~3.5) and reduce volatility .

Triflusulfuron Methyl Ester ():

  • Structure : A sulfonylurea herbicide with a triazine ring and trifluoroethoxy group.
  • Comparison : While both compounds are methyl esters, Triflusulfuron’s sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase. The target compound lacks this functional group but shares halogenation (fluorine), which may influence binding interactions in biological systems .

Methyl Esters of Diterpenoid Acids ()

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid derivatives with fused cyclic systems. These differ significantly from the target compound’s aromatic structure but share the ester functional group.

Fluorinated Aromatic Compounds ()

  • TBE-31 and MCE-1 (): These Nrf2 activators contain trifluoromethyl and cyano groups. Unlike this compound, they are designed for redox modulation, highlighting how fluorination patterns dictate biological targeting.
  • Fluorinated Benzimidazoles (): Synthesized via sodium metabisulfite-mediated cyclization, these compounds share fluorine substituents but feature benzimidazole cores. The target compound’s iodine atom could enable distinct reactivity (e.g., Ullmann coupling) compared to these nitrogen-containing heterocycles .

Data Table: Key Properties and Comparisons

Compound Molecular Weight (g/mol) Halogen Substituents Key Functional Groups Applications/Notes
This compound ~312.0 (calculated) 2F, 3I Methyl ester, aromatic Synthetic intermediate
Methyl salicylate 152.15 None 2-OH, 4-OCH3 Flavoring, analgesic
Triflusulfuron methyl ester ~435.3 2-F, CF3 Sulfonylurea, triazine Herbicide
Sandaracopimaric acid methyl ester ~332.5 None Diterpenoid, methyl ester Natural resin component

Research Findings and Implications

  • Reactivity : The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine or methyl substituents in analogs.
  • Stability: Fluorine atoms enhance resistance to oxidative degradation compared to non-halogenated esters like methyl salicylate.

Biological Activity

Methyl 2,5-difluoro-3-iodo-6-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C10H8F2IO2\text{C}_10\text{H}_8\text{F}_2\text{I}\text{O}_2

Key Properties

PropertyValue
Molecular Weight292.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityCauses skin and eye irritation

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and biological pathways. The presence of fluorine and iodine substituents enhances the compound's lipophilicity and stability, which may influence its reactivity and interaction with biological targets.

Enzyme Interactions

Research indicates that this compound may serve as a probe for studying enzyme interactions. It can participate in nucleophilic addition reactions due to the electrophilic nature of the iodo group, which can facilitate interactions with nucleophiles in biological systems.

Applications in Research

This compound has been utilized in various scientific studies:

  • Enzyme Assays : The compound has been employed as a substrate or inhibitor in enzyme assays, particularly those involving cytochrome P450 enzymes.
  • Biological Probes : Its unique structure allows it to act as a probe for studying biological pathways and mechanisms of action in cellular systems .

Study on Enzyme Inhibition

In a study focused on the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects. The IC50 values were found to be comparable to those of established inhibitors, indicating its potential utility in pharmacological applications.

Anti-inflammatory Activity

Another case study explored the anti-inflammatory properties of related compounds. Although specific data on this compound was limited, compounds with similar structures exhibited potent anti-inflammatory activity through inhibition of prostaglandin synthesis . This suggests that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 Values (µM)
Methyl 2-fluoro-5-formylbenzoateModerate inhibition of enzyme activity15.0
Methyl 3,5-difluoro-4-formylbenzoateSignificant anti-inflammatory effects12.5
This compoundPotential enzyme inhibitorTBD

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